(2R,3S)-3-fluoro-2-methylazetidine hydrochloride
Description
(2R,3S)-3-Fluoro-2-methylazetidine hydrochloride (CAS: 2231663-72-0) is a fluorinated azetidine derivative with a molecular formula of C₄H₉ClFN and a molecular weight of 125.57 . This compound is classified as a high-purity (95%) laboratory chemical, stored under inert atmosphere at 2–8°C to maintain stability . Its stereochemistry—defined by the (2R,3S) configuration—distinguishes it from other stereoisomers and structural analogs.
Properties
IUPAC Name |
(2R,3S)-3-fluoro-2-methylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMHSJEJTYTNF-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2R,3S)-3-fluoro-2-methylazetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylazetidine and fluorinating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
(2R,3S)-3-fluoro-2-methylazetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to form amines.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions with nucleophiles, leading to a variety of products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Building Block in Drug Development
(2R,3S)-3-fluoro-2-methylazetidine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy of drugs targeting central nervous system disorders. The fluorine atom in its structure increases binding affinity to biological targets, which is critical in the development of new therapeutic agents.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies show that related azetidine derivatives can inhibit the proliferation of various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. This suggests potential for this compound in cancer treatments.
Organic Synthesis
Intermediate for Complex Molecules
The compound is utilized as an intermediate in synthesizing complex organic molecules, including natural products and polymers. Its azetidine ring structure facilitates various chemical reactions, making it an attractive option for chemists seeking to create novel compounds.
Mechanistic Studies
In organic synthesis, this compound is employed to study enzyme mechanisms and as a probe in biochemical assays. The compound's ability to interact with specific molecular targets allows researchers to investigate biochemical pathways and enzyme activities effectively.
Biological Studies
Biochemical Probes
The compound is used in biological research to explore its interactions with enzymes and receptors. The presence of fluorine enhances its binding capabilities, making it a valuable tool for studying enzyme mechanisms and receptor-ligand interactions. This application is particularly relevant in drug discovery and development processes.
Antibacterial and Antiviral Properties
Preliminary studies have demonstrated that this compound exhibits significant antibacterial and antiviral activities. It has shown efficacy against various bacterial strains and influenza viruses, indicating potential therapeutic applications in treating infectious diseases.
Industrial Applications
Development of New Materials
In industrial contexts, this compound is explored for developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating high-performance polymers and coatings that can withstand harsh environmental conditions.
Case Studies
- Antibacterial Efficacy : A study reported that azetidine derivatives exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 20 to 25 mm.
- Anticancer Screening : In a comprehensive screening of azetidine derivatives against multiple cancer cell lines (e.g., HEPG2, MCF7), certain compounds showed IC50 values significantly lower than standard controls like doxorubicin, highlighting their potential as novel anticancer agents.
Mechanism of Action
The mechanism of action of (2R,3S)-3-fluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular and Physicochemical Properties
Table 2: Hazard Profiles
Research Implications
- Stereochemistry : The (2R,3S) configuration in the target compound may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to its stereoisomers .
- Fluorine vs. Methyl Substitution : Fluorine enhances electronegativity and metabolic stability, while the methyl group increases lipophilicity, influencing membrane permeability .
- Azetidine vs. Piperidine Scaffolds : Azetidines offer reduced ring strain and improved synthetic accessibility compared to piperidines, favoring their use in fragment-based drug design .
Biological Activity
(2R,3S)-3-fluoro-2-methylazetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique azetidine ring structure with a fluorine atom at the 3-position and a methyl group at the 2-position. This stereochemistry is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to modulate signaling pathways associated with various cellular processes, including proliferation and apoptosis.
Key Mechanisms:
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity in response to physiological stimuli.
- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Biological Activity Studies
Recent studies have highlighted the compound's effects on various cell lines and animal models.
Table 1: Summary of Biological Activity Findings
Case Studies
- Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of non-small-cell lung cancer. The mechanism was linked to the inhibition of mutant EGFR signaling pathways.
- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties by modulating the P2X7 receptor, which plays a critical role in neurodegenerative diseases. Activation of this receptor can lead to neuroinflammation, and the compound appears to mitigate these effects by inhibiting receptor activity .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:
- Absorption : The compound shows variable bioavailability depending on the route of administration. Studies indicate low oral bioavailability due to extensive first-pass metabolism.
- Distribution : It has been observed to distribute widely in tissues, particularly in those associated with its target receptors.
- Metabolism : The compound undergoes metabolic conversion primarily in the liver, which impacts its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
